Cinnatriacetin A
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Overview
Description
Cinnatriacetin A is a cinnamate ester.
Scientific Research Applications
Pharmacological Effects
- Antimicrobial Activity : Cinnamic acid derivatives exhibit significant growth inhibition against bacterial and fungal species, including methicillin-resistant Staphylococcus aureus (MRSA) (Guzman, 2014).
- Anti-inflammatory and Antiallergic Properties : Extracts from Cinnamomum cassia, containing cinnamic acid, have been used traditionally for treating allergic diseases. They inhibit cytokine production in skin lesions and human keratinocytes, suggesting their potential as antiallergic agents (Sung et al., 2011).
- Anticancer Activity : Cinnamaldehydes, derived from cinnamic acid, show promise as anticancer drug candidates. They have been researched for their effects on apoptosis in cancer cells and inhibiting cancer cell invasion and metastasis (Hong et al., 2016).
Mechanisms of Action
- Inhibition of Enzymatic Activities : Cinnamic acid derivatives inhibit matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) activity, which are involved in inflammatory processes and cancer progression (Kim et al., 2017).
- Modulation of Cellular Pathways : Cinnamaldehyde affects breast cancer treatment by influencing multiple targets and pathways, including the PI3K-Akt pathway, which is crucial for cell proliferation and survival (Liu et al., 2020).
Toxicological and Safety Aspects
- Toxicological Concerns : Cinnabar, containing cinnamic acid, exhibits toxic effects on liver and kidney functions when used in high doses, indicating the need for careful dosage control and monitoring (Wei et al., 2008).
Applications in Traditional Medicine
- Treatment of Gastritis and Dyspepsia : Traditional use of Cinnamomum cassia, a source of cinnamic acid, in treating gastritis and dyspepsia has been validated by scientific studies showing its effectiveness in these conditions (Lee et al., 2005).
properties
Product Name |
Cinnatriacetin A |
---|---|
Molecular Formula |
C23H20O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(Z)-14-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxytetradec-5-en-8,10,12-triynoic acid |
InChI |
InChI=1S/C23H20O5/c24-21-16-13-20(14-17-21)15-18-23(27)28-19-11-9-7-5-3-1-2-4-6-8-10-12-22(25)26/h4,6,13-18,24H,2,8,10,12,19H2,(H,25,26)/b6-4-,18-15+ |
InChI Key |
UGVOYXYFLWZKOM-MJLPGFBBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC#CC#CC#CC/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC#CC#CC#CCC=CCCCC(=O)O)O |
synonyms |
cinnatriacetin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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